4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide
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Overview
Description
4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide is a synthetic organic compound with the molecular formula C17H32N2O It is characterized by a cyclohexane ring substituted with a butyl group and a piperidin-4-ylmethyl group attached to a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide typically involves the following steps:
Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of benzene or cyclohexene.
Introduction of the butyl group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a strong base.
Attachment of the piperidin-4-ylmethyl group: This step involves the reaction of piperidine with an appropriate alkylating agent to form the piperidin-4-ylmethyl group.
Formation of the carboxamide group: The final step involves the reaction of the substituted cyclohexane with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as mentioned above, but optimized for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidin-4-ylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and signal transduction.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidin-4-ylmethyl group is known to enhance binding affinity to certain receptors, while the carboxamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide: Unique due to its specific substitution pattern and functional groups.
N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide: Lacks the butyl group, which may affect its binding affinity and biological activity.
4-butylcyclohexane-1-carboxamide: Lacks the piperidin-4-ylmethyl group, which may reduce its specificity for certain targets.
Uniqueness
This compound is unique due to the presence of both the butyl group and the piperidin-4-ylmethyl group, which together enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-butyl-N-(piperidin-4-ylmethyl)cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O/c1-2-3-4-14-5-7-16(8-6-14)17(20)19-13-15-9-11-18-12-10-15/h14-16,18H,2-13H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGSBMJAHVRQEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NCC2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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